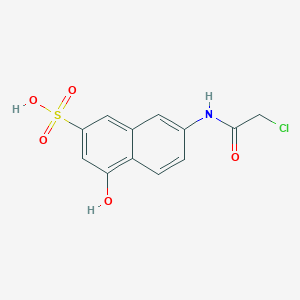

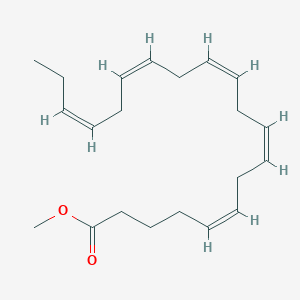

(2R,4R)-N-Boc-4-hydroxy-2-méthylpyrrolidine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related pyrrolidine derivatives often involves stereoselective reactions and chemoenzymatic methods. For example, the synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol, a compound with structural similarities, from N-protected (2S)-3,4-dehydroproline methyl esters showcases the use of stereoselective osmium tetraoxide reactions and subsequent reduction and deprotection steps to achieve the target molecule with high purity (Goli et al., 1994). Additionally, N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine synthesis via kinetic resolution and selective oxidation highlights the importance of enantioselectivity in obtaining the desired stereoisomer (Haddad & Larchevěque, 2005).

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is often elucidated using NMR techniques, including 1H and 13C NMR. These methods allow for the unambiguous assignment of signals and the confirmation of the molecular structure through comparison with known spectra. The detailed structure analysis provides insight into the stereochemistry and functional group placement essential for the compound's reactivity and potential applications.

Chemical Reactions and Properties

Pyrrolidine derivatives undergo various chemical reactions, including lithiation-substitution reactions to introduce substituents at specific positions, allowing for the creation of compounds with quaternary stereocenters. Such reactions are pivotal for synthesizing pharmaceutically relevant compounds (Sheikh et al., 2012). The presence of the Boc group and the hydroxyl functionality in "(2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine" suggests its involvement in similar strategic syntheses.

Applications De Recherche Scientifique

Synthèse d'agonistes du FFAR1

“(2R,4R)-N-Boc-4-hydroxy-2-méthylpyrrolidine” pourrait potentiellement être utilisé dans la synthèse d'agonistes du récepteur 1 des acides gras libres (FFAR1) . Le FFAR1, également connu sous le nom de GPR40, est considéré comme l'une des cibles prometteuses pour le traitement du diabète de type 2. L'activation de ce récepteur conduit à la normalisation des taux de glucose sanguin par une augmentation de la sécrétion d'insuline dépendante du glucose .

Agoniste des mGluRs du groupe II

Ce composé est un agoniste sélectif des récepteurs métabotropiques du glutamate (mGluRs) du groupe II . Les mGluRs jouent un rôle crucial dans le système nerveux central, influençant l'apprentissage, la mémoire, l'anxiété et la perception de la douleur .

Mécanisme D'action

Target of Action

It is structurally similar to (2r,4r)-4-aminopyrrolidine-2,4-dicarboxylate (2r,4r-apdc), a selective metabotropic glutamate receptor agonist . Therefore, it may potentially interact with similar targets.

Mode of Action

For instance, 2R,4R-APDC acts as an agonist, binding to metabotropic glutamate receptors and triggering a series of intracellular events .

Biochemical Pathways

Based on its structural similarity to 2r,4r-apdc, it might influence glutamatergic signaling pathways .

Pharmacokinetics

For instance, SL-01, a prodrug of gemcitabine, displayed improved absorption, good distribution, high clearance, long mean residence time, and moderate bioavailability after administered intravenously or orally to rats .

Result of Action

Based on its structural similarity to 2r,4r-apdc, it might have neuroprotective effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, genetic factors can modulate the sensitivity to environmental influences . Therefore, the action of (2R,4R)-N-Boc-4-hydroxy-2-methylpyrrolidine might also be influenced by various environmental factors, including temperature, pH, and the presence of other substances.

Propriétés

IUPAC Name |

tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO3/c1-7-5-8(12)6-11(7)9(13)14-10(2,3)4/h7-8,12H,5-6H2,1-4H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZADLGAYWRZCR-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H](CN1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114676-93-6 | |

| Record name | tert-butyl (2R,4R)-4-hydroxy-2-methylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

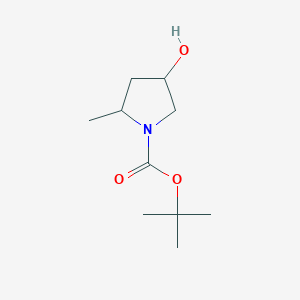

![alpha-[(2-Nitro-1H-imidazole-1-yl)methyl]-8-azabicyclo[5.1.0]octane-8-ethanol](/img/structure/B48068.png)

![methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B48069.png)